Molecular Weight and Lipophilicity Differentiation: 7-((2-Methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one vs. Unsubstituted Benzyloxy Analog
The target compound possesses a higher molecular weight (342.4 g/mol) and increased lipophilicity (predicted logP ~3.03) compared to the unsubstituted benzyloxy analog (7-benzyloxy-3-phenyl-4H-chromen-4-one, MW 328.4 g/mol, predicted logP ~2.8) [1]. The ortho-methyl group contributes to a modest but potentially significant increase in hydrophobic surface area, which may influence membrane permeability and protein binding characteristics [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 342.4 g/mol; Predicted logP: 3.03 |
| Comparator Or Baseline | 7-Benzyloxy-3-phenyl-4H-chromen-4-one: MW: 328.4 g/mol; Predicted logP: 2.8 |
| Quantified Difference | MW difference: +14.0 g/mol; logP difference: +0.23 |
| Conditions | Calculated physicochemical properties based on chemical structure |
Why This Matters
These physicochemical differences can affect solubility, membrane permeability, and in vivo pharmacokinetics, making the target compound distinct from its unsubstituted analog in biological assays.
- [1] ChemSrc. 773150-67-7_CAS号:773150-67-7_CAS No.:773150-67-7. 2026. https://m.chemsrc.com/en/cas/773150-67-7_1604178.html View Source
- [2] PrenDB. 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one. https://prendb.pharmazie.uni-marburg.de/compound/7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one View Source
